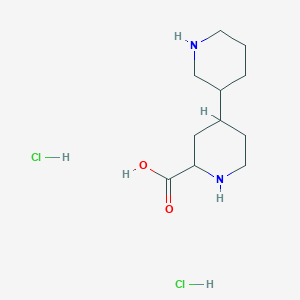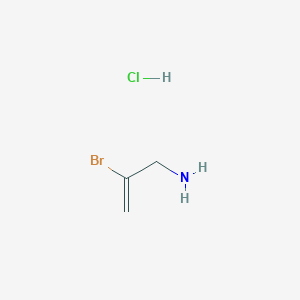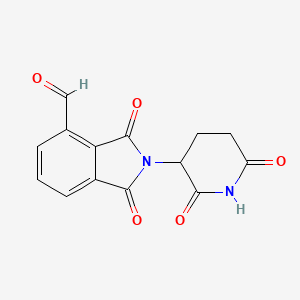
3-phenyl-2-(pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-2-(pyridin-3-yl)propanoic acid, also known as 3-phenyl-2-pyridylpropanoic acid or 3-PPA, is a naturally occurring organic compound with a wide range of applications in research and laboratory experiments. It is a white crystalline solid with a melting point of about 150 °C and a boiling point of about 360 °C. 3-PPA is used in a variety of scientific research applications, including its use as a reagent for the synthesis of other compounds, as a catalyst for biochemical reactions, and as a pharmaceutical agent.
Scientific Research Applications
3-PPA has a wide range of applications in scientific research due to its unique properties. It is used as a reagent for the synthesis of other compounds, as a catalyst for biochemical reactions, and as a pharmaceutical agent. It has been used to synthesize a variety of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of other organic compounds. Additionally, 3-PPA has been used as a pharmaceutical agent in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 3-PPA is still not fully understood. However, it is believed that 3-PPA interacts with various proteins in the body, which can lead to changes in the activity of those proteins. In particular, 3-PPA has been shown to interact with certain enzymes, such as cytochrome P450, which can lead to changes in the activity of those enzymes. Additionally, 3-PPA has been shown to interact with certain receptors, such as the GABA receptor, which can lead to changes in the activity of those receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PPA are still being studied. However, it has been shown to have a variety of effects on the body, including the following:
1. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.
2. It has been shown to inhibit the activity of certain receptors, such as the GABA receptor.
3. It has been shown to inhibit the activity of certain proteins, such as the protein kinase C.
4. It has been shown to inhibit the activity of certain hormones, such as cortisol.
5. It has been shown to have anti-inflammatory effects.
6. It has been shown to have anti-cancer effects.
7. It has been shown to have anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 3-PPA in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 3-PPA in laboratory experiments is that it is a relatively inexpensive reagent, making it a cost-effective choice for many experiments. Additionally, 3-PPA is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of 3-PPA in laboratory experiments. One of the main limitations is that 3-PPA can be toxic in high concentrations, and can cause skin irritation and respiratory problems. Additionally, 3-PPA can react with certain chemicals, and can be difficult to remove from the reaction mixture.
Future Directions
Despite its wide range of applications, there are still many unanswered questions about the effects and mechanisms of action of 3-PPA. Future research should focus on better understanding the biochemical and physiological effects of 3-PPA, as well as its potential toxicity. Additionally, further research should focus on developing new synthesis methods for 3-PPA, as well as exploring new applications for the compound. Finally, further research should focus on developing better methods for the removal of 3-PPA from reaction mixtures, as well as exploring new ways to reduce its toxicity.
Synthesis Methods
3-PPA can be synthesized in a variety of ways, including the following:
1. The reaction of phenylacetic acid with pyridine in the presence of an acid catalyst.
2. The reaction of 3-bromo-2-pyridylpropanoic acid with sodium hydroxide.
3. The reaction of 3-bromo-2-pyridylpropanoic acid with potassium carbonate.
4. The reaction of 3-bromo-2-pyridylpropanoic acid with sodium bicarbonate.
5. The reaction of 3-bromo-2-pyridylpropanoic acid with tert-butyl alcohol.
properties
IUPAC Name |
3-phenyl-2-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFVJLMAJFGUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212792-93-3 |
Source


|
| Record name | 3-phenyl-2-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)



![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)